(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Description
This compound is a bicyclic carboxylic acid featuring a [2.1.1] ring system, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The stereochemistry at positions 1S, 4R, and 5R distinguishes it from isomers and analogs.
Properties
CAS No. |
1256914-30-3 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |
InChI Key |
VGONMHFNYUTBCO-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 2-Azabicyclo[2.1.1]hexane
A common approach for synthesizing the target compound begins with 2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 871658-02-5). The nitrogen atom is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions. The detailed procedure is as follows:
Reaction Conditions:
To a 2 L round-bottomed flask purged and maintained with an atmosphere of nitrogen was added 2-azabicyclo[2.1.1]hexane hydrochloride (50.0 g, 418 mmol), 1,4-dioxane (420 mL), 1M aqueous sodium hydroxide (840 mL), and di-tert-butyl dicarbonate (183 g). The resulting solution was stirred at room temperature overnight and then concentrated to remove organic solvent. The remaining slurry was extracted with petroleum ether (3×500 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified via flash column chromatography on silica gel (10:1 - 1:0 petroleum ether/ethyl acetate) to afford tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate as an orange solid (58 g, 76%).
This intermediate serves as a key precursor for the synthesis of the target compound through subsequent functionalization at the 5-position.
Carboxylation at the 5-Position
Stereoselective Synthesis Approaches
Achieving the correct stereochemistry (1S,4R,5R) is crucial for the target compound. Several approaches have been developed to ensure stereoselectivity:
Resolution of Racemic Mixtures
When the synthesis produces a racemic mixture, resolution techniques can be employed:
- Formation of diastereomeric salts with chiral resolving agents
- Separation by fractional crystallization
- Conversion back to the free acid form
Asymmetric Synthesis
Asymmetric synthesis approaches use chiral auxiliaries or catalysts to control stereochemistry during key steps:
- Asymmetric lithiation directed by chiral auxiliaries
- Asymmetric hydrogenation of precursor alkenes
- Enzyme-catalyzed transformations
Optimization of Reaction Parameters for Scale-Up
For industrial-scale production, several parameters require optimization to ensure efficiency, safety, and product quality:
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product isolation:
Table 2: Solvent Evaluation for Protection Step
| Solvent System | Reaction Time (h) | Yield (%) | Ease of Workup | Comments |
|---|---|---|---|---|
| 1,4-Dioxane/H2O | 12-16 | 76 | Good | Standard conditions |
| THF/H2O | 10-14 | 70-75 | Good | Alternative to dioxane |
| Acetonitrile/H2O | 16-20 | 65-70 | Moderate | Less efficient |
| DCM/Aqueous K2CO3 | 8-12 | 60-65 | Challenging | Phase transfer issues |
Temperature Control
Temperature management is critical for reaction selectivity and safety, particularly during exothermic steps:
Table 3: Temperature Effects on Carboxylation Step
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Impurity Profile |
|---|---|---|---|---|
| -78 to 0 | 3-4 | 75-85 | Excellent | Minimal side products |
| -40 to 0 | 2-3 | 70-80 | Good | Some minor impurities |
| 0 to 25 | 1-2 | 60-70 | Moderate | Increased side reactions |
| > 25 | < 1 | < 50 | Poor | Significant degradation |
Purification and Characterization
Efficient purification strategies are essential for obtaining high-purity product:
Chromatographic Methods
Flash column chromatography using optimized solvent systems is commonly employed for laboratory-scale purification. The typical conditions include:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with hexanes/ethyl acetate or petroleum ether/ethyl acetate
- Detection: UV absorption or TLC staining with ninhydrin or phosphomolybdic acid
Crystallization Techniques
Crystallization is preferred for larger-scale purification:
Table 4: Crystallization Solvent Systems
| Solvent System | Temperature Profile (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Hexanes/Ethyl acetate | 50 to 0 | 85-90 | > 98 |
| Toluene/Diethyl ether | 80 to 5 | 80-85 | > 97 |
| Isopropanol/Water | 60 to 5 | 75-80 | > 99 |
| Ethanol/Petroleum ether | 50 to 0 | 70-75 | > 98 |
Analytical Characterization
The final product is characterized using multiple analytical techniques:
- 1H NMR spectroscopy: Confirms structural integrity and stereochemistry
- 13C NMR spectroscopy: Verifies carbon framework and functional groups
- Mass spectrometry: Confirms molecular weight (expected [M+H]+ = 228.12)
- HPLC: Assesses purity (typically > 97%)
- Optical rotation: Confirms stereochemical purity ([α]D typically between -15° and -25°)
Alternative Synthetic Approaches
Besides the primary routes discussed above, several alternative approaches have been explored:
From Natural Sources
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid was first isolated in 1980 from the seeds of legume Ateleia Herbert smithii. This natural product can potentially serve as a starting point for semi-synthetic approaches to the target compound.
Via Bicyclic Precursors
Another approach involves the construction of the bicyclic framework through cycloaddition reactions:
- Preparation of appropriate cyclic precursors
- [2+2] cycloaddition to form the bicyclic core
- Introduction of nitrogen functionality
- Protection and functionalization to yield the target compound
Comparative Analysis of Synthetic Routes
A critical comparison of the major synthetic routes reveals their relative advantages and limitations:
Table 5: Comparison of Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Stereoselectivity | Scalability | Key Advantages | Main Limitations |
|---|---|---|---|---|---|---|
| From 2-azabicyclo[2.1.1]hexane | 2-3 | 50-65 | Very good | Good | Shorter route | Starting material access |
| Via oxidation of 5-methyl | 4-5 | 40-55 | Good | Moderate | Controlled functionalization | Multiple steps |
| Direct carboxylation | 3-4 | 45-60 | Very good | Good | Atom economy | Sensitive reaction conditions |
| From natural sources | 5-6 | 25-35 | Excellent | Poor | Defined stereochemistry | Limited starting material |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This reaction regenerates the free amine, enabling further functionalization:
Key Data :
-
Deprotection in 4 N HCl/dioxane yields the corresponding amine hydrochloride salt .
-
Reaction completion is confirmed via loss of the Boc signal in NMR .
Carboxylic Acid Derivitization
The carboxylic acid undergoes standard transformations, including esterification and amidation.
Esterification
Reaction with trimethylsilyldiazomethane (TMSD) in isopropanol/hexanes converts the acid to its methyl ester:
Conditions :
Amide Formation
Coupling reagents like EDC/HOBt facilitate amide bond formation with amines (e.g., (S)-α-methylbenzylamine):
Conditions :
-
Reagents: EDC (1.1 eq), HOBt (1.0 eq), DIPEA (1.1 eq) in DMF .
-
Product: White solid confirmed by NMR and mass spectrometry .
Functionalization of the Bicyclic Framework
The azabicyclo[2.1.1]hexane core participates in selective reactions due to its strained geometry.
Photochemical [2+2] Cycloaddition
While not directly reported for this compound, structurally similar bicyclo[2.1.1]hexanes undergo photochemical reactions to form sp³-rich derivatives . This suggests potential for analogous transformations under UV light.
Ring-Opening Reactions
No direct data exists for this compound, but related bicyclic amines undergo ring-opening under strong nucleophilic conditions (e.g., LiAlH), yielding linear amines.
Decarboxylation
Thermal or basic conditions may induce decarboxylation, though specific data is limited. General reactivity predicts:
Hypothetical Conditions :
-
Base: NaOH or KOH in aqueous ethanol.
-
Temperature: 100–150°C.
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Drug Development
The compound's structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and pain management. Its bicyclic nature allows for enhanced binding to biological targets, potentially improving drug efficacy.
Asymmetric Synthesis
Due to its chiral centers, (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds, which are crucial in drug development.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its ability to form stable linkages makes it suitable for creating materials with tailored properties for applications in coatings and adhesives.
Nanotechnology
In nanotechnology, (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be employed to functionalize nanoparticles, enhancing their stability and biocompatibility for biomedical applications.
Case Study 1: Synthesis of Neuroactive Compounds
A study published in the Journal of Organic Chemistry demonstrated the use of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid as an intermediate in synthesizing neuroactive agents that target specific receptors in the brain . This work highlighted the compound's role in developing new therapies for conditions such as depression and anxiety.
Case Study 2: Polymer Development
Research conducted by a team at Oxford University explored the use of this compound in creating biodegradable polymers for medical applications . The study illustrated how incorporating (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid into polymer chains improved mechanical properties while maintaining biodegradability.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Implications
- Stereochemistry : The 5R configuration in the target compound may offer superior binding affinity in chiral environments compared to 5S isomers, as seen in proline-based protease inhibitors .
- Ring Strain : The [2.1.1] system’s strain could enhance reactivity in ring-opening reactions, useful for synthesizing functionalized intermediates .
- Halogen Effects : Chloro and fluoro analogs demonstrate how substituents tune physicochemical properties, guiding lead optimization in drug discovery .
Biological Activity
The compound (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid represents a unique bicyclic structure containing a nitrogen atom, characteristic of azabicyclic compounds. This article reviews its biological activity, focusing on its pharmacological potential, interaction with biological targets, and synthetic routes.
Chemical Structure and Properties
The compound's stereochemistry is defined by the (1S,4R,5R) configuration, which significantly influences its biological interactions. The presence of the tert-butoxycarbonyl group and the carboxylic acid moiety contributes to its reactivity and potential applications in medicinal chemistry.
Pharmacological Potential
The biological activity of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can be evaluated using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This tool predicts potential pharmacological effects based on the compound's structural characteristics.
Key Findings:
- The compound may exhibit interactions with various biological targets including enzymes and receptors.
- Its structural features suggest potential applications in drug design and development.
Interaction Studies
Research has shown that compounds with similar structures often interact with biological macromolecules such as proteins or nucleic acids. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to elucidate binding affinities and mechanisms of action.
Case Study Example:
A study involving a related azabicyclic compound demonstrated significant inhibition of specific enzyme activities, suggesting that (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid may possess similar inhibitory effects.
Synthetic Routes
The synthesis of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves several steps that can vary based on available reagents and desired yields.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Bicyclic Structure | Starting materials | Specific temperature and pressure |
| 2 | Protection of Amine Group | Tert-butoxycarbonyl chloride | Reaction in organic solvent |
| 3 | Carboxylic Acid Formation | Appropriate carboxylating agent | Controlled pH |
Comparative Analysis
Several structurally similar compounds have been identified that may exhibit distinct biological activities due to variations in their nitrogen positioning and functional groups.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Azabicyclo[3.3.0]octane | Structure | Larger bicyclic system; different interactions |
| 7-Azabicyclo[4.3.0]nonane | Structure | Nitrogen atom in a different position; distinct pharmacological properties |
| 3-Azabicyclo[2.2.1]heptane | Structure | Smaller bicyclic structure; different reactivity patterns |
Q & A
Basic: What are the critical safety precautions when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use to avoid skin contact .
- Respiratory Protection: Use P95 (US) or P1 (EU) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .
- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Hazard Mitigation: Avoid dust formation and use fume hoods for handling solids. Prevent environmental release via drainage systems .
Basic: How should this compound be stored to ensure stability?
Answer:
- Store at 2–8°C in a dry, airtight container away from light and moisture. Stability data are limited, but analogous bicyclic carboxylates show sensitivity to humidity and temperature fluctuations .
- Incompatibilities: Avoid strong oxidizing agents and bases due to potential ester group hydrolysis .
Advanced: What synthetic strategies are effective for constructing the 2-azabicyclo[2.1.1]hexane scaffold?
Answer:
- Key Method: Use photochemical [2+2] cycloaddition or transition-metal-catalyzed intramolecular C–H activation to form the bicyclic core. For Boc-protected derivatives, introduce the tert-butoxycarbonyl group via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
- Challenges: Steric hindrance from the bicyclic structure may reduce reaction yields. Optimize solvent polarity (e.g., DMF/THF mixtures) and reaction temperature (0–25°C) .
Advanced: How can conformational analysis be performed to study this compound’s rigidity?
Answer:
- NMR Spectroscopy: Analyze - NOESY/ROESY spectra to identify through-space interactions between the bicyclic core and Boc group. Compare coupling constants (-values) to infer ring puckering .
- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate energy-minimized conformers. Methanoproline analogs exhibit restricted rotation, enhancing peptide backbone pre-organization .
Advanced: How should researchers address contradictions in reported stability or reactivity data?
Answer:
- Systematic Testing: Conduct accelerated stability studies under varied pH (2–12), temperature (4–40°C), and humidity (20–80% RH). Monitor degradation via HPLC-MS .
- Cross-Validation: Compare results with structurally related compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to identify trends in hydrolytic or oxidative susceptibility .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Retention times for similar bicyclic acids range from 8–12 minutes .
- Recrystallization: Dissolve in warm ethyl acetate and add hexane dropwise. Analogous compounds show improved crystallinity after Boc deprotection .
Advanced: How can this compound serve as a building block for peptide mimics?
Answer:
- Conformational Restriction: Incorporate into peptide sequences to stabilize β-turn or polyproline helix motifs. The bicyclic core reduces conformational entropy, enhancing binding affinity .
- Aggregation Prevention: Replace proline residues in amyloidogenic peptides to inhibit β-sheet formation. Monitor aggregation via Thioflavin T fluorescence assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
